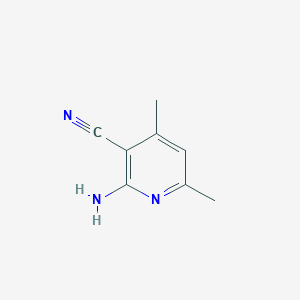

2-Amino-4,6-dimethylnicotinonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJFVYFSZCMYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282311 | |

| Record name | 2-amino-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>22.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812220 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5468-34-8 | |

| Record name | 2-Amino-4,6-dimethyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25393 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5468-34-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 4,6 Dimethylnicotinonitrile and Its Analogues

General Synthetic Routes to Nicotinonitrile: A Review

The construction of the nicotinonitrile ring system can be achieved through various synthetic strategies, often leveraging the reactivity of simple, readily available starting materials. Key approaches include one-pot condensations, multi-component reactions, and the strategic use of activated nitriles.

One-Pot Condensation Approaches

One-pot condensation reactions represent an efficient strategy for the synthesis of nicotinonitrile derivatives, minimizing the need for isolation of intermediates and thereby saving time and resources. These reactions often involve the condensation of carbonyl compounds with active methylene (B1212753) compounds, such as malononitrile (B47326), in the presence of an ammonia (B1221849) source.

A common one-pot method involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with malononitrile and ammonium (B1175870) acetate (B1210297). arkat-usa.orgresearchgate.net The reaction typically proceeds via a Michael addition of malononitrile to the chalcone, followed by cyclization and dehydrogenation to yield highly substituted 2-aminonicotinonitriles. arkat-usa.org For instance, the condensation of various chalcones with malononitrile and ammonium acetate in refluxing ethanol (B145695) or toluene (B28343) leads to the formation of 2-amino-4,6-diarylnicotinonitriles. arkat-usa.orgresearchgate.net Similarly, reactions using 1,3-dicarbonyl compounds, ammonia, and an alkynone in a modified Bohlmann-Rahtz reaction provide a regiocontrolled route to polysubstituted pyridines. zastita-materijala.org

Another versatile one-pot approach is the synthesis of 2-oxo-nicotinonitriles (pyridones) through the condensation of aldehydes, active methylene compounds like ethyl cyanoacetate (B8463686) or malononitrile, and an ammonia source, often under microwave irradiation to accelerate the reaction. arkat-usa.org These methods provide rapid access to key intermediates that can be further functionalized.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aromatic Aldehyde, Acetophenone, Malononitrile, Ammonium Acetate | Refluxing Toluene | 2-Amino-4,6-diarylnicotinonitrile | arkat-usa.org |

| Chalcone, Malononitrile, Ammonium Acetate | Refluxing Ethanol | 2-Amino-4,6-diphenylnicotinonitrile | researchgate.net |

| 3-Acetylindole, Aromatic Aldehyde, Ethyl Cyanoacetate, Ammonium Acetate | Piperidine, Microwave or Thermal | Indolylnicotinonitriles | arkat-usa.org |

| 1,3-Dicarbonyl, Alkynone, Ammonia | No additional catalyst | Polysubstituted Pyridines | zastita-materijala.org |

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.orgresearchgate.netresearchgate.net The synthesis of nicotinonitriles is particularly well-suited to MCR strategies.

A prominent example is the Hantzsch-type synthesis, which can be adapted for 2-aminonicotinonitriles. This involves the reaction of an aldehyde, a β-ketoester or equivalent, and an ammonia source, often with an active methylene nitrile. For example, a four-component reaction of an aromatic aldehyde, acetophenone, malononitrile, and ammonium acetate in the presence of a catalyst can yield 2-amino-4,6-diarylnicotinonitriles in good yields. nih.gov

The advantages of MCRs include simplified procedures, reduced waste generation, and lower energy consumption compared to traditional multi-step syntheses. researchgate.net These reactions are highly convergent and often allow for the creation of diverse libraries of compounds by simply varying the starting components. researchgate.netresearchgate.net The reaction of 4-acetylpyridine, malononitrile, and a 1,3-dione like dimedone in the presence of a base is another example of a three-component reaction that leads to complex heterocyclic systems related to nicotinonitriles. nih.gov

Utilization of Activated Nitriles in Heterocyclic Synthesis

Activated nitriles, particularly malononitrile (propanedinitrile), are exceptionally versatile building blocks in heterocyclic synthesis due to the reactivity conferred by the two electron-withdrawing cyano groups on the central methylene unit. This "activated" methylene group is highly acidic and readily participates as a nucleophile in a variety of condensation and addition reactions.

In the context of nicotinonitrile synthesis, malononitrile serves as a key C3 synthon. It can react as a Michael donor with α,β-unsaturated ketones (like chalcones) or as a Knoevenagel condensation partner with aldehydes and ketones. The cyano group itself is a versatile functional handle; it is a poor leaving group but directs the regiochemistry of cyclization and can be hydrolyzed, reduced, or otherwise transformed in subsequent steps. The reactivity of the nitrile group can be further modulated by adjacent electron-withdrawing groups, making it a key component in designing covalent inhibitors for biological targets.

The utility of malononitrile is central to many of the one-pot and multi-component reactions discussed, where it is often the source of the C3 and cyano-group of the final nicotinonitrile product.

Targeted Synthesis of 2-Amino-4,6-dimethylnicotinonitrile and Key Intermediates

While general methods provide access to a wide range of nicotinonitrile analogues, targeted syntheses are often required for specific substitution patterns, such as that of this compound. These routes typically start from pre-formed, functionalized pyridine (B92270) rings.

Synthesis from 2-chloro-4,6-dimethylnicotinonitrile (B82373)

A common and effective strategy for the synthesis of 2-aminopyridine (B139424) derivatives is the nucleophilic aromatic substitution (SNAr) of a corresponding 2-chloro precursor. The electron-withdrawing nitrile group at the C3 position and the pyridine ring nitrogen activate the C2 position towards nucleophilic attack, making the chlorine atom a good leaving group.

While a direct procedure for the amination of 2-chloro-4,6-dimethylnicotinonitrile is not extensively detailed, the transformation is readily achieved in analogous systems. For example, 2-chloro-4,6-diarylnicotinonitriles can be converted to their 2-amino counterparts. One reported method involves a two-step process via an azide (B81097) intermediate followed by chemoselective reduction. arkat-usa.org A more direct approach involves reaction with an ammonia source. Modern catalytic systems, such as those employing nickel complexes, have been developed for the efficient amination of various aryl and heteroaryl chlorides with ammonia or ammonium salts like ammonium sulfate, offering a viable route with moderate catalyst loadings and short reaction times. Microwave-assisted nucleophilic substitution of similar compounds like 2-chloro-4,6-dimethylpyrimidine (B132427) with anilines also proceeds efficiently, suggesting that direct reaction with ammonia or an ammonia equivalent under thermal or microwave conditions is a highly feasible pathway. researchgate.net

General Amination Strategies for 2-Chloronicotinonitriles

| Reagent | Catalyst/Conditions | Product | Note |

|---|---|---|---|

| Sodium Azide, then Reduction | Phase-Transfer Catalyst | 2-Aminonicotinonitrile | Two-step process arkat-usa.org |

| Ammonia or Ammonium Sulfate | Nickel(0) complex, NaOtBu | 2-Aminonicotinonitrile | Direct catalytic amination |

Synthesis from 3-cyano-4,6-dimethyl-2-pyridone

3-Cyano-4,6-dimethyl-2-pyridone, also known as Guareschi's pyridone, is a readily accessible intermediate and a valuable precursor for this compound. The pyridone can be synthesized via a one-pot, three-component reaction of acetylacetone, malononitrile, and ammonium acetate. Interestingly, under certain conditions, this same reaction can directly produce 2-amino-3-cyano-4,6-dimethylpyridine (an alternative name for the target compound), although the pyridone is often the major product isolated.

The conversion of the isolated 3-cyano-4,6-dimethyl-2-pyridone to the 2-amino derivative is typically a two-step process:

Chlorination: The pyridone is first converted to the key intermediate, 2-chloro-4,6-dimethylnicotinonitrile. This is achieved by treating the pyridone with a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation, often used neat or with a base such as N,N-dimethylaniline at elevated temperatures. researchgate.net Thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) is another effective system for this type of chlorination. researchgate.net

Amination: The resulting 2-chloro-4,6-dimethylnicotinonitrile is then subjected to amination as described in section 2.2.1 to yield the final product.

This two-step sequence, starting from the stable and easily prepared pyridone, provides a reliable and high-yielding route to this compound.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been influential in the development of synthetic protocols for nicotinonitrile derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of nicotinonitrile frameworks. mdpi.commdpi.com This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com For instance, the synthesis of 2-amino-4,6-diarylpyrimidine derivatives, structurally related to nicotinonitriles, was achieved in a two-step process under microwave irradiation, demonstrating the efficiency of this method. rsc.org Similarly, various 2-amino-4,6-diaryl-nicotinonitrile derivatives have been successfully prepared using microwave irradiation in conjunction with a reusable solid acid nanocatalyst under solvent-free conditions. researchgate.net This approach highlights the synergistic benefits of combining microwave technology with green catalytic systems. researchgate.net

The application of microwave irradiation has been shown to be particularly effective in multicomponent reactions for the synthesis of complex heterocyclic systems. The synthesis of 2-formimidate-3-carbonitrile derivatives, precursors for fused pyrimidines, was accomplished in minutes with excellent yields (88–95%) using microwave radiation, a significant improvement over the longer reaction times required for conventional solvothermal methods. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Formimidate-3-carbonitrile Derivatives

| Method | Reaction Time | Yield |

| Microwave Irradiation | 20 minutes | 88-95% |

| Conventional Solvothermal | Several hours | Comparable to microwave |

The elimination of volatile organic solvents is a cornerstone of green chemistry, and solvent-free synthesis has been successfully applied to the preparation of nicotinonitrile derivatives. These reactions, often conducted under neat conditions or with minimal solvent, reduce environmental impact and simplify product purification. mdpi.com

A notable example is the one-pot, multicomponent synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives under solvent-free (fusion) conditions without the use of a catalyst. scispace.com This method provides high yields and accommodates a broad range of functional groups. scispace.com Additionally, the synthesis of coumarin-linked nicotinonitrile derivatives has been achieved through a four-component reaction under solvent-free conditions, further demonstrating the versatility of this approach. researchgate.net

The combination of solvent-free conditions with other green techniques, such as the use of magnetic nanocatalysts, offers further advantages. For example, the synthesis of 2-amino-4,6-diarylnicotinonitrile has been reported using a reusable magnetic nanocatalyst under solvent-free and microwave irradiation conditions, allowing for easy catalyst recovery and reuse. researchgate.net

Catalytic Strategies in the Synthesis of Nicotinonitrile Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of nicotinonitrile derivatives. A variety of catalysts, ranging from simple bases to complex metal-organic frameworks, have been employed to facilitate these transformations.

Basic catalysts are widely used in the synthesis of nicotinonitriles, often in multicomponent reactions. Ammonium acetate is a common reagent that serves as both a catalyst and a source of ammonia for the amino group in the final product. nih.gov For instance, the synthesis of 2-aminonicotinonitrile derivatives can be achieved through the cyclization of chalcones with malononitrile in the presence of ammonium acetate. nih.gov

Triethylamine (B128534) is another frequently used basic catalyst. In the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives, triethylamine was introduced to the reaction mixture to facilitate the substitution reaction. nih.gov

The choice of catalyst can influence the reaction pathway and product yield. In the synthesis of 2-amino-4,6-diarylpyrimidine derivatives, various catalysts have been explored, highlighting the importance of catalyst selection in optimizing synthetic outcomes.

Transition metal catalysis offers powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of nicotinonitrile and related heterocyclic structures. Silver(I) N-heterocyclic carbene (Ag(I)-NHC) complexes have emerged as effective catalysts in various organic transformations. nih.gov These complexes are valued for their stability and catalytic activity. nih.gov

While the direct application of Ag(I)-NHC complexes in the synthesis of this compound is not extensively detailed in the provided context, their utility in related reactions suggests potential applications. For example, NHC-Ag(I) complexes have been shown to catalyze the three-component coupling reaction of aldehydes, amines, and alkynes (A³-coupling), a transformation that shares mechanistic features with multicomponent syntheses of substituted pyridines. nih.gov The catalytic activity of these silver complexes is influenced by the nature of the NHC ligand and the counter-ion. mdpi.com

The development of novel metal-organic frameworks (MOFs) as catalysts also represents a significant advancement. A nanomagnetic metal-organic framework has been utilized for the synthesis of a wide range of nicotinonitrile derivatives via a four-component reaction, demonstrating excellent yields and short reaction times under solvent-free conditions. acs.org

Chemical Transformations and Derivatization Studies of 2 Amino 4,6 Dimethylnicotinonitrile

Reactions Involving the Amino Group

The exocyclic amino group at the C2 position of the pyridine (B92270) ring is a primary nucleophilic center, making it amenable to a wide array of chemical transformations. These reactions are fundamental for introducing new functional groups and for building larger, more complex heterocyclic systems.

Formation of Amides, Ureas, and Thioureas

The nucleophilic character of the 2-amino group facilitates its acylation and its reaction with isocyanates and isothiocyanates to form the corresponding amides, ureas, and thioureas. These derivatives are of significant interest in medicinal chemistry.

Amides: The amino group can be acylated using acid chlorides or anhydrides. For instance, the related compound 2-aminothiophene-3-carbonitrile (B183302) undergoes an N-acylation reaction with 2-(thiophen-2-yl)acetyl chloride to produce N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.gov A similar reaction is expected for 2-amino-4,6-dimethylnicotinonitrile.

Ureas: The synthesis of urea (B33335) derivatives from 2-amino-3-cyanopyridines can be achieved by reaction with isocyanates. nih.gov This reaction typically proceeds through the nucleophilic addition of the amino group to the carbonyl carbon of the isocyanate. nih.gov Another approach involves the use of phosgene (B1210022) or its equivalents to first form an isocyanate intermediate from the amine, which then reacts with another amine to yield the urea. nih.gov

Thioureas: Thiourea (B124793) derivatives are readily prepared by reacting the 2-amino group with an appropriate isothiocyanate. For example, 2-amino-3-cyanopyridine (B104079) compounds react with aryl isothiocyanates in a suitable solvent to yield the corresponding N-(3-cyano-pyridin-2-yl)thiourea derivatives. researchgate.net This transformation is a common strategy for synthesizing biologically active molecules. mdpi.com The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. mdpi.com

| Starting Amine | Reagent | Product Type | General Conditions | Reference |

| 2-Amino-3-cyanopyridine | Aryl isothiocyanate | Thiourea | Solvent (e.g., DMF, Pyridine) | researchgate.net |

| Primary/Secondary Amine | Isocyanate | Urea | Solvent | nih.gov |

| 2-Aminothiophene-3-carbonitrile | Acid Chloride | Amide | Base, Solvent | nih.gov |

Formation of Schiff Bases

The condensation of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases (or imines). This reaction is a fundamental transformation in organic chemistry. The reaction of the structurally similar 2-amino-4,6-dimethyl pyrimidine (B1678525) with various aldehydes to form Schiff bases has been well-documented, indicating the feasibility of this reaction for the title compound. mdpi.com The formation of the C=N double bond typically occurs under heating in a solvent like ethanol (B145695), sometimes with acid or base catalysis. nih.gov These Schiff bases are valuable intermediates and have been studied for their coordination chemistry with various metal ions. nih.gov

| Amine Reactant | Carbonyl Reactant | Product | Catalyst (optional) | Reference |

| 2-Amino-4,6-dimethyl pyrimidine | Substituted Aldehydes | Schiff Base | - | mdpi.com |

| Amino Acids | Indole-3-carboxaldehyde | Schiff Base | Triethylamine (B128534) | nih.gov |

| 2-Amino-3-hydroxypropanoic acid | Acetylacetone | Schiff Base | - | nih.gov |

Nucleophilic Substitution and Cyclization Reactions

The 2-amino group can act as a nucleophile in both intermolecular and intramolecular reactions, leading to the formation of new heterocyclic rings fused to the pyridine core. A prominent example is the synthesis of pyrido[2,3-d]pyrimidines. This is achieved by reacting 2-amino-3-cyanopyridine derivatives with reagents like formamide (B127407), wherein the amino group attacks the carbonyl carbon, followed by cyclization involving the adjacent nitrile group. researchgate.netmdpi.com

Furthermore, the amino group can be replaced via a diazotization-substitution sequence, akin to the Sandmeyer reaction. For instance, 2-amino-4,6-distyryl-3-cyanopyridine can be converted to a diazonium salt and subsequently substituted with a thioacetate (B1230152) group, which is then hydrolyzed to a thiol. This thiol intermediate is then alkylated to yield 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide. researchgate.net This demonstrates a method for the complete replacement of the amino group, enabling the introduction of a different class of substituents at the C2 position.

| Reactant | Reagent(s) | Product Type | Reaction Type | Reference |

| 2-Amino-3-cyanopyridine | Formamide | Pyrido[2,3-d]pyrimidine (B1209978) | Cyclization | mdpi.com |

| 2-Amino-3-cyanopyridine | NaNO₂, H⁺ then KSAc | 2-(Acetylthio)nicotinonitrile | Diazotization-Substitution | researchgate.net |

Reactions Involving the Nitrile Group

The nitrile (cyano) group at the C3 position is characterized by an electrophilic carbon atom, making it susceptible to attack by various nucleophiles. It can also be reduced to an aminomethyl group, providing another route for functionalization.

Nucleophilic Addition Reactions

The electrophilic carbon of the nitrile group readily undergoes addition by strong nucleophiles such as Grignard reagents. The reaction of a related compound, 4-amino-5-cyano-2-methylpyrimidine, with Grignard reagents results in the formation of an intermediate imine anion, which upon acidic workup, hydrolyzes to yield a ketone. nih.gov This provides a powerful method for introducing keto-alkyl or keto-aryl side chains adjacent to the amino group.

The nitrile group also plays a crucial role in cyclization reactions in concert with the neighboring amino group. As mentioned previously, reaction with formamide leads to the formation of the fused pyrimidine ring of pyrido[2,3-d]pyrimidines, where the nitrile carbon is attacked intramolecularly by the newly formed amidine nitrogen. researchgate.netmdpi.com

| Reactant | Nucleophile | Intermediate | Final Product (after hydrolysis) | Reference |

| 4-Amino-5-cyano-2-methylpyrimidine | Grignard Reagent (R-MgX) | Imine anion | α-Keto-4-aminopyrimidine | nih.gov |

Reduction Reactions to Amines

The nitrile group can be reduced to a primary amino group (-CH₂NH₂). This transformation is a standard procedure in organic synthesis, typically accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney Nickel or Palladium). This reaction converts the nicotinonitrile derivative into a (2-aminopyridin-3-yl)methanamine, adding a flexible and reactive aminomethyl side chain to the heterocyclic core. This opens up further avenues for derivatization, such as the formation of amides or Schiff bases at the newly formed primary amine.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a well-established method for the synthesis of cyclic ketones and enamines through the base-catalyzed intramolecular cyclization of dinitriles or other activated methylene (B1212753) compounds. In the context of this compound, this reaction is particularly relevant for the formation of fused five-membered rings.

A key example of a Thorpe-Ziegler type cyclization is the synthesis of selenopheno[2,3-b]pyridine derivatives. This transformation proceeds from a precursor such as 4,6-diamino-2-[(cyanomethyl)selenyl]-pyridine-3-carbonitrile. In this molecule, the methylene group positioned between the selenium atom and the cyano group is sufficiently acidic to be deprotonated by a base. The resulting carbanion then attacks the nitrile of the nicotinonitrile ring intramolecularly. This cyclization, when refluxed in ethanol with a catalytic amount of triethylamine (TEA), leads to the formation of a five-membered selenium-containing ring fused to the pyridine core. The reaction yields 3,4,6-triamino-2-cyanoselenopheno[2,3-b]pyridine in high yield. nih.gov

Table 1: Thorpe-Ziegler Cyclization of a Selenopyridine Precursor

| Reactant | Reagents and Conditions | Product | Yield |

|---|

Construction of Fused Heterocyclic Systems

The strategic functionalization of this compound allows for its use as a building block in the construction of a diverse array of fused heterocyclic systems. The ortho-disposed amino and cyano groups are particularly amenable to cyclization reactions with various reagents to form fused pyrimidine, pyrazole (B372694), and other heterocyclic rings.

The synthesis of pyridopyrimidines, a class of compounds with significant biological activity, can be readily achieved from this compound. The reaction typically involves the condensation of the starting material with a one-carbon synthon, which provides the additional carbon atom required to form the fused pyrimidine ring.

Common reagents for this transformation include formamide and urea. When heated with formamide, this compound is expected to undergo cyclization to yield 5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine. Similarly, reaction with urea would lead to the formation of 4-amino-5,7-dimethylpyrido[2,3-d]pyrimidin-2(1H)-one. These reactions are analogous to established syntheses of pyrido[2,3-d]pyrimidines from other 2-aminonicotinonitrile derivatives. nih.gov

Table 2: Representative Synthesis of Pyridopyrimidine Derivatives

| Reagent | Product |

|---|---|

| Formamide | 5,7-Dimethylpyrido[2,3-d]pyrimidin-4-amine |

The construction of a pyrazole ring fused to the pyridine core of this compound results in the formation of pyrazolo[3,4-b]pyridine derivatives. This is typically achieved through condensation of the starting aminonitrile with hydrazine (B178648) or its derivatives.

The reaction of this compound with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, upon heating, leads to the formation of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. lookchem.comechemi.com The reaction proceeds through the initial attack of hydrazine on the nitrile carbon, followed by an intramolecular cyclization involving the amino group, and subsequent aromatization to yield the stable fused heterocyclic system.

Table 3: Synthesis of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

| Reactant | Reagent | Product |

|---|

The synthesis of selenopheno[2,3-b]pyridines, which are selenium isosteres of thienopyridines, can be accomplished starting from precursors derived from nicotinonitriles. A key step in this synthesis is the intramolecular cyclization of a 2-(cyanomethylselanyl)nicotinonitrile derivative. nih.gov

This cyclization is a variation of the Thorpe-Ziegler reaction, where a base, such as triethylamine, is used to catalyze the ring closure. The reaction involves the formation of a new carbon-carbon bond between the methylene group attached to the selenium and the cyano group of the pyridine ring, leading to the formation of the fused selenophene (B38918) ring. For example, the cyclization of 4,6-diamino-5-bromo-2-(cyanomethylselanyl)nicotinonitrile in refluxing ethanol with triethylamine affords 3,4,6-triamino-5-bromoselenopheno[2,3-b]pyridine-2-carbonitrile in high yield. nih.gov

Table 4: Synthesis of a Selenopheno[2,3-b]pyridine Derivative

| Reactant | Reagents and Conditions | Product | Yield |

|---|

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, can be applied to synthesize hybrid molecules containing thiazole (B1198619) and pyrazole moieties, starting from this compound.

A plausible synthetic route involves the initial conversion of the amino group of this compound into a thiourea derivative by reaction with an isothiocyanate. The resulting thiourea can then undergo the Hantzsch thiazole synthesis. This involves reaction with an α-haloketone that already contains a pyrazole ring. This sequence of reactions would lead to a hybrid molecule where a pyrazole-substituted thiazole ring is attached to the pyridine core at the 2-position. Multicomponent reactions are also a common strategy for the synthesis of such hybrid systems. nih.govekb.egresearchgate.netresearchgate.net

The reactivity of this compound also allows for the synthesis of more complex and larger fused ring systems.

Naphthoquinone Derivatives: The reaction of aminopyridines with quinones can lead to the formation of fused heterocyclic systems. For instance, this compound can potentially react with 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) in the presence of an aldehyde through a Mannich-type reaction. nih.gov This would result in the formation of a new ring system fused to the naphthoquinone core. Another possibility is the reaction with 2-amino-1,4-naphthoquinone and an aldehyde, which can lead to the formation of naphtho[2,3-d] nih.govnih.govoxazine derivatives. core.ac.ukresearchgate.net

Isoindole Derivatives: The synthesis of an isoindole ring fused to the pyridine core of this compound would require a multi-step approach. A possible strategy involves the functionalization of the methyl group at the 4-position, for example, through oxidation to a carboxylic acid, followed by conversion to an amide. Subsequent intramolecular cyclization could then lead to the formation of a fused isoindolinone ring. The synthesis of 6-azaindoles from 3-amino-4-methylpyridines demonstrates the feasibility of cyclizations involving a methyl group on the pyridine ring. rsc.orgchemrxiv.org

Benzo[g]oxazocine Derivatives: The construction of an eight-membered oxazocine ring fused to the pyridine system is a synthetic challenge. A potential approach could involve the conversion of the amino group of this compound into a nucleophile, such as a hydroxylamine, followed by reaction with a suitable bis-electrophile, like o-phthalaldehyde, to construct the fused eight-membered ring.

Alkylation Reactions of Thiol Derivatives

The thiol derivative of this compound, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, serves as a key intermediate for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. The alkylation of the sulfur atom, followed by intramolecular cyclization, is a common and effective strategy.

This transformation typically begins with the reaction of the 2-thioxo derivative with various α-halo compounds in the presence of a base. The base facilitates the formation of a thiolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the halo compound to form an S-alkylated intermediate. These intermediates can be isolated or cyclized in situ to yield the corresponding 3-aminothieno[2,3-b]pyridine derivatives. The choice of the alkylating agent determines the substituent at the 2-position of the resulting thieno[2,3-b]pyridine (B153569) ring.

Studies have shown that reagents such as ethyl chloroacetate, chloroacetonitrile (B46850), and chloroacetic acid are effective alkylating agents in this context. ekb.eg The subsequent Thorpe-Ziegler cyclization of the S-alkylated intermediate, typically promoted by a stronger base like potassium hydroxide (B78521) or sodium ethoxide, leads to the formation of the thiophene (B33073) ring fused to the pyridine core. researchgate.netnih.gov For example, reacting 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione with chloroacetonitrile in the presence of aqueous potassium hydroxide in DMF leads to the formation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. nih.gov

| Alkylating Agent | Base/Solvent | Intermediate Product | Cyclization Conditions | Final Product | Reference |

|---|---|---|---|---|---|

| Chloroacetonitrile | KOH / DMF | 2-((cyanomethyl)thio)-4,6-dimethylnicotinonitrile | Heat | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | nih.gov |

| Ethyl chloroacetate | TEA / EtOH | Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetate | KOH / EtOH | Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | ekb.egnih.gov |

| Chloroacetone | Piperidine / EtOH | 2-(2-oxopropylthio)-4,6-dimethylnicotinonitrile | Heat | 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone | nih.gov |

Functionalization of Pyridine Ring

The pyridine ring of this compound is susceptible to various functionalization reactions, allowing for the introduction of different substituents that modulate the compound's electronic and steric properties.

Halogenation (e.g., to 2-chloro-4,6-dimethylnicotinonitrile)

A significant transformation of this compound is the conversion of the 2-amino group to a 2-chloro group via a Sandmeyer-type reaction. This yields 2-chloro-4,6-dimethylnicotinonitrile (B82373), a valuable intermediate for further nucleophilic substitution reactions. The chloro substituent can be readily displaced by various nucleophiles, providing access to a wide array of 2-substituted nicotinonitrile derivatives.

The most common method for this halogenation involves treating the parent 2-aminonicotinonitrile with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). ekb.eggoogle.com This reaction effectively replaces the amino group with a chlorine atom. The reaction mechanism involves the initial formation of a phosphorimidate intermediate, which is then converted to the chloro derivative. The preparation of 2-chloronicotinonitrile from nicotinamide-1-oxide using these reagents is a well-established procedure that highlights the effectiveness of this reagent system. orgsyn.org The resulting 2-chloro-4,6-dimethylnicotinonitrile is a white solid with a melting point of 97-99 °C. sigmaaldrich.com

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound (or its 2-oxo precursor) | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | 2-Chloro-4,6-dimethylnicotinonitrile | ekb.eggoogle.com |

Cyanoacetylation

The amino group of this compound can undergo acylation with cyanoacetylating agents. This reaction introduces a cyanoacetyl moiety, which can serve as a precursor for further cyclization reactions to form more complex heterocyclic structures.

N-Cyanoacetylation can be achieved using various reagents, such as cyanoacetyl chloride or 1-cyanoacetyl-3,5-dimethylpyrazole. nih.gov The latter is often preferred as it is a more stable and less hazardous reagent. The reaction typically proceeds by nucleophilic attack of the 2-amino group on the carbonyl carbon of the cyanoacetylating agent.

For instance, the cyanoacetylation of a similar compound, 2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile, with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile in dioxane results in the formation of the corresponding N-(3-cyano-4-(furan-2-yl)-5,6-dimethylpyridin-2-yl)-3-oxopropanenitrile. ekb.eg This cyanoacetamide derivative contains an active methylene group, making it a versatile intermediate for synthesizing various heterocyclic compounds, such as thiazolidinone derivatives. ekb.eg The use of ultrasonication has been shown to improve reaction times and yields for N-cyanoacylation reactions compared to conventional heating methods. nih.gov

| Starting Material | Cyanoacetylating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | Dioxane | N-(3-cyano-4-(furan-2-yl)-5,6-dimethylpyridin-2-yl)-3-oxopropanenitrile | ekb.eg |

| 4-Aminobenzoic acid | 1-Cyanoacetyl-3,5-dimethylpyrazole | - | 4-(2-cyanoacetamido)benzoic acid | nih.gov |

Table of Compounds

| Compound Name |

|---|

| 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone |

| 1-Cyanoacetyl-3,5-dimethylpyrazole |

| 2-((cyanomethyl)thio)-4,6-dimethylnicotinonitrile |

| This compound |

| 2-Amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile |

| 2-Chloro-4,6-dimethylnicotinonitrile |

| 2-chloronicotinonitrile |

| 2-oxopropylthio)-4,6-dimethylnicotinonitrile |

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile |

| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile |

| 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile |

| 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione |

| 4-(2-cyanoacetamido)benzoic acid |

| 4-Aminobenzoic acid |

| Chloroacetonitrile |

| Chloroacetone |

| Cyanoacetyl chloride |

| Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetate |

| Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |

| Ethyl chloroacetate |

| N-(3-cyano-4-(furan-2-yl)-5,6-dimethylpyridin-2-yl)-3-oxopropanenitrile |

| Nicotinamide-1-oxide |

| Phosphorus oxychloride |

| Phosphorus pentachloride |

Biological and Pharmacological Investigations of 2 Amino 4,6 Dimethylnicotinonitrile Derivatives

Anticancer and Antiproliferative Activities

The potential of 2-aminonicotinonitrile derivatives as anticancer agents has been explored through their cytotoxic effects on various cancer cell lines and their ability to inhibit specific molecular targets involved in cancer progression, such as PIM-1 kinase.

Research has demonstrated the significant cytotoxic potential of 2-aminonicotinonitrile derivatives, particularly against breast cancer cell lines. A study investigating a series of 2-amino-4,6-diphenylnicotinonitriles revealed potent activity against both MDA-MB-231 and MCF-7 human breast cancer cell lines. scispace.com

One derivative, Compound 3, emerged as a highly promising cytotoxic agent, displaying IC₅₀ values of 1.81 µM against MDA-MB-231 cells and 2.85 µM against MCF-7 cells. scispace.com Notably, this compound exhibited greater potency than the conventional chemotherapy drug Doxorubicin in the same study. scispace.com Another derivative, Compound 4, showed cytotoxicity comparable to Doxorubicin, with IC₅₀ values of 6.93 µM and 5.59 µM against MDA-MB-231 and MCF-7, respectively. nih.gov Other tested derivatives also showed moderate to potent activity, indicating the therapeutic potential of this chemical scaffold. nih.gov

Table 1: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives Against Breast Cancer Cell Lines

The PIM (Provirus Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell cycle progression, proliferation, and apoptosis. nih.gov As such, they have emerged as a significant target for cancer therapy. Derivatives of the cyanopyridine and nicotinonitrile scaffold have shown potent inhibitory activity against PIM-1 kinase.

A study focused on novel nicotinonitrile derivatives identified several compounds with sub-micromolar to single-digit micromolar IC₅₀ values against all three PIM kinase isoforms. nih.gov Among these, compound 8e was identified as the most potent, with IC₅₀ values of ≤ 0.28 µM against the PIM kinase panel. nih.gov In another study, cyanopyridine derivatives 2b, 3b, 4b, and 5b exhibited strong inhibitory effects on PIM-1, with IC₅₀ values of 0.248 µM, 0.13 µM, 0.326 µM, and 0.245 µM, respectively. These findings underscore the potential of this class of compounds as effective PIM-1 kinase inhibitors for cancer treatment.

Table 2: PIM-1 Kinase Inhibitory Activity of Nicotinonitrile/Cyanopyridine Derivatives

Antimicrobial Activities

The therapeutic potential of 2-aminonicotinonitrile derivatives extends to their activity against various microbial pathogens, including bacteria and fungi.

The 2-amino-3-cyanopyridine (B104079) scaffold, central to 2-Amino-4,6-dimethylnicotinonitrile, is a known pharmacophore for antibacterial activity. Studies have shown that derivatives of this structure exhibit efficacy against both Gram-positive and Gram-negative bacteria.

In one investigation, synthesized 2-amino-3-cyanopyridine derivatives were tested against several bacterial strains. nih.gov Two compounds, 5a and 5b , were effective against Escherichia coli and Bacillus subtilis. nih.gov The study reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for these compounds ranging from 64.5 to 250 µg/mL, indicating their potential as antibacterial agents. nih.gov Another study confirmed that 2-amino-3-cyanopyridines are known to exhibit numerous biological activities, including antibacterial effects. researchgate.net

The antimicrobial spectrum of cyanopyridine derivatives also includes activity against pathogenic fungi. Research has demonstrated the potential of these compounds to inhibit the growth of clinically relevant fungal species. For instance, a study investigating various 2-amino-3-cyanopyridine derivatives tested their efficacy against Candida albicans, a common cause of fungal infections in humans. scispace.com The results showed that several of the tested compounds exhibited promising antifungal activity against this pathogen. scispace.com Further research into nicotinonitrile derivatives has also shown antifungal activity against Aspergillus niger. worldnewsnaturalsciences.com

The broader class of cyanopyridine derivatives has been recognized for its diverse pharmacological effects, which include antiviral activities. nih.gov However, specific research findings detailing the antiviral efficacy of this compound derivatives against particular viruses were not available in the reviewed literature. While the core scaffold is associated with potential antiviral properties, dedicated studies are required to characterize the specific antiviral spectrum and potency of these compounds.

Antioxidant Properties

Antioxidants are crucial for mitigating the cellular damage caused by oxidative stress. Derivatives of this compound have been evaluated for their ability to neutralize harmful free radicals.

Free radical scavenging assays are standard in vitro methods used to determine antioxidant potential. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays are commonly employed for this purpose.

In a study evaluating functionally substituted 4,6-dimethyl-2-substituted-nicotinonitrile derivatives, several compounds demonstrated significant antioxidant capabilities in the ABTS radical cation decolorization assay. The precursor for these derivatives was 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile. Among the synthesized compounds, two derivatives, identified as compounds 4 and 7 , showed particularly high antioxidant activity. Their performance was comparable to that of the well-known antioxidant, L-Ascorbic acid.

Table 1: ABTS Radical Scavenging Activity

| Compound | Antioxidant Property (% Inhibition) |

|---|---|

| Derivative 4 | 86.3% |

| Derivative 7 | 80.0% |

| L-Ascorbic acid (Standard) | 89.2% |

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous chronic diseases. The modulation of inflammatory pathways is a key therapeutic strategy. Plant-derived compounds and synthetic molecules are known to exert anti-inflammatory effects by modulating pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), which in turn reduces the production of pro-inflammatory cytokines.

While direct studies on this compound derivatives are part of ongoing research, structurally related compounds have shown promising anti-inflammatory activity. For instance, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been shown to reverse the elevated levels of several key inflammatory mediators. nih.govnih.gov This suggests a potential mechanism for the nicotinonitrile scaffold as well.

Table 2: Pro-Inflammatory Mediators Potentially Targeted by Related Compounds

| Category | Mediator |

|---|---|

| Pro-inflammatory Cytokines | Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) | |

| Tumor Necrosis Factor-α (TNF-α) | |

| Interferon-γ (IFN-γ) | |

| Inflammatory Mediators | Prostaglandin E2 (PGE2) |

| Cyclooxygenase-2 (COX-2) | |

| Nuclear Factor-κB (NF-κB) |

Other Biological Activities

Beyond antioxidant and anti-inflammatory effects, derivatives of this scaffold have been investigated for a variety of other biological functions, including enzyme inhibition and receptor modulation.

Sirtuin 1 (SIRT1) Inhibition: SIRT1 is a protein deacetylase that plays a role in cellular regulation and is a target in diseases like cancer and neurodegenerative disorders. researchgate.netmdpi.com Certain derivatives, such as 2-amino-4,6-diphenylnicotinonitriles (APNs), have been identified as having SIRT1 inhibitory activity. mdpi.com The development of potent and selective SIRT1 inhibitors is an active area of research. nih.govnih.gov

Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that produces uric acid. nih.gov Inhibiting this enzyme is a primary strategy for treating hyperuricemia and gout. While research into this compound derivatives as XO inhibitors is still developing, other heterocyclic compounds have demonstrated the potential of this therapeutic approach. For example, studies on purine-based compounds have characterized potent XO inhibitors. nih.gov

Table 3: Inhibitory Activity of Selected Purine-Based Compounds Against Xanthine Oxidase (XOD)

| Inhibitor | Substrate | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|

| AHMP | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 |

| 6-Mercaptopurine | 0.54 ± 0.01 | 0.96 ± 0.01 | |

| APT | Xanthine | 16.38 ± 0.21 | 6.61 ± 0.28 |

| 6-Mercaptopurine | 2.57 ± 0.08 | 1.30 ± 0.09 |

Data from a study on purine-based inhibitors, presented for illustrative purposes of XO inhibition. nih.gov

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. mdpi.com Different isoforms, such as CA I, II, IX, and XII, are targeted for specific diseases. nih.govmdpi.com Investigation into the potential of nicotinonitrile derivatives to act as CA inhibitors is an area of interest.

Adenosine (B11128) receptors, particularly the A₂A subtype, are implicated in various neurological and inflammatory conditions. A new class of compounds based on a 2-aminonicotinonitrile core has been synthesized and evaluated as A₂A adenosine receptor antagonists. Specifically, 2-amino-6-furan-2-yl-4-substituted nicotinonitriles have demonstrated high affinity and selectivity for the A₂A receptor. Two compounds from this series, 39 (LUF6050) and 44 (LUF6080) , showed Kᵢ values in the nanomolar range for the A₂A receptor, with reasonable selectivity over other adenosine receptor subtypes.

Table 4: Binding Affinity (Kᵢ, nM) of Nicotinonitrile Derivatives at Adenosine Receptors

| Compound | A₁ Receptor | A₂A Receptor | A₂B Receptor | A₃ Receptor |

|---|---|---|---|---|

| 39 (LUF6050) | >10000 | 1.4 | 1400 | 2000 |

| 44 (LUF6080) | 1000 | 1.0 | 3200 | 330 |

The versatile nicotinonitrile scaffold has been noted for its potential across a broad spectrum of therapeutic areas.

Anti-HIV: The search for novel anti-HIV agents is ongoing, with a focus on new mechanisms of action. nih.govnih.gov Various heterocyclic compounds continue to be explored for their potential to inhibit viral replication. researchgate.net

Anti-Parkinsonism: Neurodegenerative conditions like Parkinson's disease involve complex pathologies, and developing neuroprotective agents is a key goal. nih.govresearchgate.net Multi-target approaches are being considered to address the multifaceted nature of the disease. mdpi.com

Anti-Alzheimer: The pathophysiology of Alzheimer's disease involves multiple factors, including protein aggregation and neuronal loss. nih.govmdpi.com Pyrimidine-based structures, which are related to nicotinonitriles, have been investigated as potential multi-target agents for Alzheimer's treatment. nih.gov Furthermore, the inhibition of enzymes like SIRT2 has been suggested as a potential strategy in neurodegenerative disease models. researchgate.net

Antimalarial: Drug resistance is a significant challenge in treating malaria, necessitating the development of new chemical entities. nih.govmdpi.com Various aminoquinoline and related heterocyclic structures have been the basis for designing new antimalarial drugs. nih.govsemanticscholar.orgportico.org

While the nicotinonitrile class of compounds has been associated with these potential applications, further focused research is required to fully elucidate the efficacy and mechanisms of specific this compound derivatives in these therapeutic contexts.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the optimization of lead compounds to enhance their biological activity and selectivity. For the 2-aminonicotinonitrile scaffold, research has primarily focused on modifying the substituents at the 4 and 6 positions of the pyridine (B92270) ring to investigate their influence on anticancer activities.

A key area of investigation has been the cytotoxic effects of 2-amino-4,6-diphenylnicotinonitrile derivatives against various cancer cell lines. mdpi.comresearchgate.net Studies have shown that the nature and position of substituents on the phenyl rings at the C4 and C6 positions play a critical role in determining the potency of these compounds. For instance, in a study evaluating a series of these compounds against breast cancer cell lines (MDA-MB-231 and MCF-7), significant variations in cytotoxicity were observed with different substitution patterns on the phenyl rings. mdpi.com

Generally, the introduction of specific electron-withdrawing or electron-donating groups on the aryl moieties can modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets. For example, certain substitutions can lead to enhanced binding affinity to the active site of a target enzyme or receptor, resulting in increased biological activity. The substitution of phenyl or other aryl groups at the fourth and sixth positions of the 2-amino-3-cyanopyridine core has been shown to be a key factor in enhancing the biological activities of these compounds. nih.gov

The following interactive table summarizes the structure-activity relationships of a series of 2-amino-4,6-diphenylnicotinonitrile derivatives, highlighting the impact of different substituents on their cytotoxic activity.

Table 1: Structure-Activity Relationship of 2-Amino-4,6-diphenylnicotinonitrile Derivatives against Breast Cancer Cell Lines

| Compound ID | R1 (at C4-phenyl) | R2 (at C6-phenyl) | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. MCF-7 |

|---|---|---|---|---|

| 1 | H | H | 78.28 | >100 |

| 2 | 4-Cl | H | 8.01 | 16.20 |

| 3 | 4-Cl | 4-OCH3 | 3.21 | 2.09 |

| 4 | 4-Cl | 4-Cl | 6.93 | 5.59 |

| 5 | 4-OCH3 | H | 15.52 | 20.07 |

| 6 | 4-OCH3 | 4-OCH3 | 10.23 | 9.47 |

| Doxorubicin | - | - | 4.50 | 3.10 |

Data sourced from a study on the cytotoxicity of 2-amino-4,6-diphenylnicotinonitriles. mdpi.com

Molecular Docking and In Silico Screening for Biological Targets

Molecular docking and in silico screening are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a target protein. These methods are instrumental in identifying potential biological targets and elucidating the mechanism of action of novel compounds. For the 2-aminonicotinonitrile class of molecules, these computational approaches have been employed to explore their potential as inhibitors of various protein kinases and other enzymes implicated in diseases like cancer.

Due to the structural similarity, studies on 2-amino-4,6-diarylpyrimidine derivatives provide valuable insights into the potential targets for 2-aminonicotinonitrile compounds. Molecular docking studies on a series of 2-amino-4,6-diarylpyrimidines have identified the ABL1 tyrosine kinase, a key target in chronic myeloid leukemia, as a potential biological target. nih.govrsc.org These studies revealed that the compounds could fit into the ATP-binding site of the ABL1 kinase, forming crucial interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues. nih.govrsc.org

In another study, 2-amino-4,6-diaryl-substituted pyrimidines were investigated as inhibitors of phosphoinositide-3-kinases (PI3Ks), which are significant targets in oncology. nih.gov Molecular docking results suggested a strong binding affinity of these compounds towards PIK3γ. nih.gov

Furthermore, in silico investigations of cyanopyridine derivatives have explored their potential as dual inhibitors of VEGFR-2 and HER-2, two important receptor tyrosine kinases in cancer therapy. mdpi.com These computational models help in understanding the molecular basis of the observed biological activities and guide the rational design of more potent and selective inhibitors.

The following interactive table presents a summary of molecular docking studies on compounds structurally related to 2-aminonicotinonitriles, detailing their potential biological targets and binding affinities.

Table 2: Molecular Docking and In Silico Screening of Structurally Related Derivatives

| Derivative Class | Compound | Biological Target | Docking Score/Binding Affinity | Key Interacting Residues |

|---|---|---|---|---|

| 2-Amino-4,6-diarylpyrimidine | Compound 1e | ABL1 Tyrosine Kinase | - | Hydrogen bonds and π-π linkages |

| 2-Amino-4,6-diarylpyrimidine | Compound 1g | ABL1 Tyrosine Kinase | - | Interactions with key amino acids |

| 4,6-Diaryl-substituted pyrimidine (B1678525) | Not specified | Phosphoinositide 3-kinase (PI3K) | High binding affinity | - |

| Cyanopyridone | Compound 5a | VEGFR-2 / HER-2 | - | Binding to ATP-binding site |

| Cyanopyridone | Compound 5e | VEGFR-2 / HER-2 | - | Binding to ATP-binding site |

Data compiled from various in silico studies on related heterocyclic compounds. nih.govrsc.orgnih.govmdpi.com

Emerging Applications and Future Research Directions

Role in Drug Discovery and Development

The pyridine (B92270) ring is a common feature in many biologically active compounds and natural products, including nicotinic acid and vitamin B6. ekb.eg This has led researchers to investigate 2-Amino-4,6-dimethylnicotinonitrile and its derivatives for their potential therapeutic properties.

As Lead Compounds and Pharmacophores

This compound serves as a valuable lead compound and pharmacophore in the design of new drugs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

The structural framework of this compound provides a foundation for the synthesis of more complex molecules with specific biological targets. ontosight.ai For instance, derivatives of nicotinonitrile have been explored for a wide range of medicinal applications, including as antimicrobial, anti-inflammatory, and anticancer agents. ekb.eg The presence of the amino and nitrile groups allows for various chemical modifications, enabling the creation of a diverse library of compounds for screening against different diseases.

Research into 2-amino-4,6-diphenylnicotinonitriles (APNs), which share the core aminonicotinonitrile structure, has demonstrated their potential as potent cytotoxic agents against breast cancer cell lines. mdpi.com This highlights the importance of the aminonicotinonitrile scaffold as a starting point for developing new cancer therapies.

Development of Novel Therapeutic Agents

The development of novel therapeutic agents from this compound is an active area of research. Its derivatives have shown promise in a variety of therapeutic areas.

Anticancer Activity: Studies on related nicotinonitrile compounds have revealed significant anticancer potential. For example, certain 2-amino-4,6-diaryl-nicotinonitrile derivatives have exhibited high antitumor activity. researchgate.net Specifically, some 2-amino-4,6-diphenylnicotinonitriles have shown exceptional cytotoxicity against breast cancer cells, even surpassing the effectiveness of the established chemotherapy drug Doxorubicin in some cases. mdpi.com

| Compound Derivative | Target Cancer Cell Line | IC50 Value (µM) |

| 2-amino-4,6-diphenylnicotinonitrile (Compound 3) | MDA-MB-231 | Not specified, but surpassed Doxorubicin |

| 2-amino-4,6-diphenylnicotinonitrile (Compound 4) | MDA-MB-231 | 6.93 ± 0.4 |

| MCF-7 | 5.59 ± 0.3 | |

| 2-amino-4,6-diphenylnicotinonitrile (Compound 2) | MDA-MB-231 | 8.01 ± 0.5 |

| MCF-7 | 16.20 ± 1.3 | |

| IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. |

Other Therapeutic Potential: The broader class of nicotinonitriles has been investigated for a wide array of pharmacological activities, including:

Antimicrobial ekb.eg

Cardiotonic ekb.eg

Antioxidant ekb.eg

Anti-inflammatory ekb.eg

Anticonvulsant ekb.eg

Protein kinase inhibitors ekb.eg

These diverse biological activities underscore the potential of the this compound scaffold in developing a new generation of therapeutic agents for various diseases. ekb.eg

Applications in Materials Science

Beyond its biomedical potential, this compound and its derivatives have demonstrated utility in the field of materials science, particularly in corrosion inhibition and dye chemistry.

Corrosion Inhibition for Metals (e.g., Carbon Steel)

Corrosion is a significant issue in many industries, and the development of effective corrosion inhibitors is crucial for protecting metal infrastructure. nih.gov Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are often effective corrosion inhibitors because they can adsorb onto the metal surface and form a protective layer. nih.gov

This compound and its derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments. researchgate.net The presence of nitrogen atoms in the pyridine ring and the amino group, along with π-electrons in the aromatic system, facilitates the adsorption of these molecules onto the metal surface. nih.gov This adsorption can occur through both chemical and physical interactions, creating a barrier that prevents the corrosive medium from reaching the metal. researchgate.net

Studies have shown that the inhibition efficiency of these compounds increases with their concentration. nih.gov Techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) have been used to evaluate the performance of these inhibitors, confirming their ability to significantly reduce the corrosion rate of carbon steel. nih.govresearchgate.net The Langmuir adsorption isotherm model often describes the adsorption behavior of these inhibitors, indicating the formation of a monolayer on the metal surface. nih.govresearchgate.net

Dye Chemistry: Disperse Dyes

Disperse dyes are a class of water-insoluble dyes used for dyeing hydrophobic fibers such as polyester (B1180765). researchgate.netekb.eg The chemical structure of this compound makes it a suitable precursor for the synthesis of azo disperse dyes. researchgate.netekb.eg

By reacting the diazonium salt of a derivative of this compound with various coupling agents, a range of colored compounds can be produced. researchgate.netekb.eg These dyes have been successfully applied to polyester fabrics, exhibiting good color strength and fastness properties. researchgate.netekb.egresearchgate.net The resulting colors can range from orange-red to red. researchgate.net The development of new disperse dyes from this compound is of interest for expanding the color palette available for synthetic fibers. researchgate.netekb.eg

Fluorescent Sensors

The unique photophysical properties of certain derivatives of this compound make them promising candidates for the development of fluorescent sensors. mdpi.com These sensors can be designed to detect specific ions or molecules through changes in their fluorescence emission.

For example, 2-amino-4,6-diphenylnicotinonitriles (APNs) have been shown to exhibit solvent-dependent fluorescence, meaning their emission spectra shift depending on the polarity of their environment. mdpi.com This property can be harnessed to create sensors that respond to changes in the chemical composition of a solution. Furthermore, the introduction of specific functional groups to the APN scaffold can tune their fluorescence properties, making them sensitive to particular analytes. mdpi.com Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), are used to understand the electronic structure and predict the fluorescence behavior of these compounds, aiding in the rational design of new fluorescent sensors. mdpi.com

Polymorphism and Solid-State Research of Derivatives

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is critical in the pharmaceutical sciences, as different polymorphs can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability. Research into the solid-state characteristics of this compound derivatives has revealed interesting polymorphic behavior.

A notable study focused on the conformational polymorphism of 2-[2-(3-cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-yl)-ethoxy]-4,6-dimethylnicotinonitrile, a dissymmetrical derivative. researchgate.net Researchers successfully isolated and characterized two conformational polymorphs, designated as 1a and 1b . The investigation revealed that weak intermolecular interactions play a crucial role in the stabilization of the crystal structures of both forms. Despite being chemically identical, the two polymorphs display differences in their crystal packing. researchgate.net

The crystal structures of both polymorphs were determined to be monoclinic, belonging to the "P 21/n" space group. However, their unit cell dimensions differ, confirming their polymorphic nature. researchgate.net This variation in the crystal lattice affects the macroscopic properties of the compounds. For instance, molecular docking studies have suggested that polymorph 1b exhibits a better binding affinity with the cyclooxygenase (COX-2) receptor compared to the standard anti-inflammatory drug, Nimesulide. researchgate.net The presence of various weak interactions is a key factor in the development of polymorphism in these types of compounds. researchgate.net

Table 1: Crystal Data for Polymorphs 1a and 1b

| Property | Polymorph 1a | Polymorph 1b |

| Empirical Formula | C₂₀H₂₀N₄O₂ | C₂₀H₂₀N₄O₂ |

| Formula Weight | 364.40 | 364.40 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 21/n | P 21/n |

| a (Å) | 12.8468 | 12.7935 |

| b (Å) | 11.4876 | 9.9419 |

| c (Å) | 13.0487 | 14.8819 |

| **β (°) ** | 108.73 | 106.90 |

Future Perspectives in Synthetic Methodology and Biological Screening

The versatile structure of this compound and its derivatives continues to drive innovation in both their synthesis and their evaluation for new biological functions.

Future Perspectives in Synthetic Methodology: The synthesis of 2-amino-4,6-di(aryl)nicotinonitriles has been achieved through various methods, including one-pot multi-component reactions and phase-transfer catalysis. mdpi.comarkat-usa.org Future synthetic strategies are expected to focus on enhancing efficiency, sustainability, and scalability. The development of novel one-pot procedures that minimize intermediate workup steps offers an attractive alternative to conventional multi-step methods. arkat-usa.org There is a growing emphasis on green chemistry principles, such as the use of environmentally benign solvents and catalysts, to reduce the environmental impact of these syntheses. mdpi.com Future research could explore flow chemistry techniques for continuous and controlled production, potentially offering higher yields and purity. Furthermore, expanding the library of derivatives by reacting the key intermediate, 2-chloro-4,6-dimethylnicotinonitrile (B82373), with a wider range of nucleophiles will continue to be a fruitful area of investigation. rjpbcs.comlookchem.com

Future Perspectives in Biological Screening: Derivatives of this compound have already demonstrated a wide spectrum of biological activities, including significant antioxidant, antimicrobial, and anticancer properties. mdpi.com For example, certain 2-amino-4,6-diphenylnicotinonitrile derivatives have shown exceptional cytotoxicity against breast cancer cell lines, with some compounds surpassing the potency of the standard drug Doxorubicin. mdpi.com Thieno[2,3-b]pyridine (B153569) derivatives have also exhibited potent activity against both bacteria and fungi. arabjchem.org

Future biological screening will likely broaden in scope. The unique photophysical properties of these compounds, characterized by solvent-dependent fluorescence, open up possibilities for their development as fluorescent probes for imaging and sensing applications. mdpi.com The observed shifts in emission wavelengths could be harnessed to create sensors for specific analytes or to monitor cellular environments. mdpi.com

Computational methods, such as Density Functional Theory (DFT) and molecular docking, are becoming indispensable tools for guiding future research. mdpi.comarabjchem.org These theoretical studies provide insights into molecular structure, electronic properties, and potential interactions with biological targets, such as DNA gyrase. mdpi.comarabjchem.org By predicting the binding affinities and mechanisms of action, computational screening can help prioritize which novel derivatives should be synthesized and subjected to in-vitro and in-vivo testing, thus accelerating the discovery of new therapeutic agents. Future work will likely involve screening against a more diverse panel of cancer cell lines, viral targets, and microbial pathogens to uncover the full therapeutic potential of this class of compounds. mdpi.comrasayanjournal.co.in

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Amino-4,6-dimethylnicotinonitrile in laboratory settings?

- Methodology : Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 respirators for high exposure) and wear full-body protective gear. Ensure proper ventilation and avoid environmental discharge. Acute toxicity and carcinogenic risks (for components >0.1% concentration) necessitate strict adherence to hazard classifications per GHS .

Q. What synthetic routes are commonly employed for synthesizing this compound?

- Methodology : A condensation reaction between aldehydes, acetophenone, malononitrile, and ammonium acetate in water using β-cyclodextrin (10 mol%) as a catalyst at 90°C for 2 hours. Post-reaction purification involves ethyl acetate extraction and silica gel column chromatography . Alternative methods include nucleophilic addition-elimination with sodium ethoxide .

Q. How can reaction parameters be optimized to maximize yield during synthesis?

- Methodology : Conduct single-factor experiments to assess reaction time, pH, and catalyst loading. For example, sodium ethoxide-mediated cyclization achieves optimal yields at pH 9–10 and 6-hour reaction times. Energy-efficient protocols reduce costs and enable scalability .

Q. What are the key stability considerations for storing this compound?

- Methodology : Store in airtight containers away from ignition sources and static electricity. Stability data indicate no decomposition under recommended conditions, but avoid incompatible materials (e.g., strong oxidizers) .

Q. What methods are effective for purifying this compound post-synthesis?

- Methodology : Use thin-layer chromatography (TLC) with ethyl acetate/hexane eluent to monitor reaction progress. Purify via silica gel column chromatography and confirm purity via melting point analysis (observed melting point: 99°C) .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence biological activity?

- Methodology : Compare 2-amino-4,6-dichloropyrimidines (IC50: 2–36 μM in nitric oxide inhibition assays) with dihydroxy analogs (inactive). Chlorine substituents enhance bioactivity by increasing electrophilicity and membrane permeability .

Q. What analytical techniques confirm the molecular structure and electronic properties of this compound?

- Methodology : X-ray crystallography (e.g., dihedral angles between aromatic rings) and NMR spectroscopy (¹H/¹³C) for structural validation. Computational tools (e.g., PubChem-derived InChIKey, quantum chemical calculations) predict electronic properties and reactivity .

Q. What is the mechanistic basis for nitric oxide (NO) inhibition by this compound derivatives?

- Methodology : Pilot in vitro assays in mouse peritoneal cells show suppression of immune-activated NO production. Structure-activity relationship (SAR) studies suggest halogen substituents (e.g., fluorine) enhance potency, though exact targets (e.g., iNOS enzyme inhibition) remain under investigation .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

- Methodology : Replace organic solvents with water and use β-cyclodextrin as a biodegradable catalyst. This approach reduces waste and energy consumption while maintaining high yields (~85%) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitrile group and pyrimidine ring are key electrophilic centers for functionalization .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.